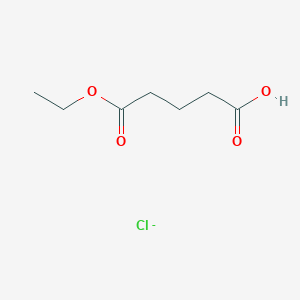

Glutaric acid monoethyl ester chloride

Descripción

BenchChem offers high-quality Glutaric acid monoethyl ester chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutaric acid monoethyl ester chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C7H12ClO4- |

|---|---|

Peso molecular |

195.62 g/mol |

Nombre IUPAC |

5-ethoxy-5-oxopentanoic acid;chloride |

InChI |

InChI=1S/C7H12O4.ClH/c1-2-11-7(10)5-3-4-6(8)9;/h2-5H2,1H3,(H,8,9);1H/p-1 |

Clave InChI |

PBNLDFDWDJGXBT-UHFFFAOYSA-M |

SMILES canónico |

CCOC(=O)CCCC(=O)O.[Cl-] |

Origen del producto |

United States |

Technical Support Center: Troubleshooting Low Reactivity of Ethyl Glutaryl Chloride with Steric Amines

Welcome to the technical support center for navigating the challenges of acylating sterically hindered amines with ethyl glutaryl chloride. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish or incomplete reactions. Here, we move beyond simple protocols to explain the "why" behind the troubleshooting steps, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction between ethyl glutaryl chloride and my sterically hindered amine so slow or not proceeding at all?

A1: The primary reason for low reactivity is steric hindrance. Both the electrophile (ethyl glutaryl chloride) and the nucleophile (the bulky amine) have large groups of atoms around their reactive centers. This physical obstruction makes it difficult for the amine's lone pair of electrons to attack the carbonyl carbon of the acyl chloride, which is the crucial first step in amide bond formation.[1][2][3] The more crowded the environment around these sites, the higher the activation energy for the reaction, leading to a slower reaction rate.

Q2: I observe some product formation, but the yield is consistently low. What are the likely culprits?

A2: Low yields in these reactions can stem from several factors beyond simple steric hindrance:

-

Protonation of the Amine: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[4][5][6] If not neutralized, this acid will protonate your starting amine, rendering it non-nucleophilic and effectively halting the reaction. This is why a base is a critical component of the reaction mixture.

-

Hydrolysis of Ethyl Glutaryl Chloride: Acyl chlorides are highly susceptible to hydrolysis by water, which converts them to the corresponding carboxylic acid.[4][7] This side reaction consumes your electrophile and introduces an impurity that can complicate purification.

-

Reagent Purity: The quality of your starting materials is paramount. Old or improperly stored ethyl glutaryl chloride may have already partially hydrolyzed.[4] Similarly, impurities in your amine or solvent can interfere with the reaction.

Q3: What is the role of the base in this reaction, and how do I choose the right one?

A3: The base serves two primary functions: to neutralize the HCl byproduct and, in some cases, to act as a nucleophilic catalyst.[4][8][9]

-

For simple acid scavenging: A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a common choice.[9] You'll need at least a stoichiometric equivalent to your amine.[5][9]

-

For catalytic activity: Pyridine and 4-(dimethylamino)pyridine (DMAP) can act as nucleophilic catalysts.[8][10] They react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the sterically hindered amine. DMAP is a significantly more powerful catalyst than pyridine.[10]

The choice of base depends on the reactivity of your specific amine. For highly hindered systems, a catalytic amount of DMAP in addition to a stoichiometric amount of a non-nucleophilic base like TEA can be very effective.[8]

In-Depth Troubleshooting Guides

Problem 1: The reaction shows no conversion to the desired amide product.

When faced with a complete lack of reactivity, a systematic approach to optimizing reaction conditions is necessary.

Root Cause Analysis & Suggested Solutions

dot graph TD { A[Start: No Product Formation] --> B{Is the amine protonated?}; B -- Yes --> C[Add a suitable base (e.g., TEA, DIPEA) in stoichiometric amounts]; B -- No --> D{Is steric hindrance the primary issue?}; D -- Yes --> E{Increase Reaction Temperature}; E -- Rationale --> F[Provides molecules with sufficient energy to overcome the activation barrier]; D -- Also Yes --> G{Switch to a more effective solvent}; G -- Rationale --> H[Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates]; D -- Still Yes --> I{Introduce a Catalyst}; I -- Rationale --> J[DMAP or other nucleophilic catalysts can create a more reactive electrophile]; A --> K{Check Reagent Quality}; K -- Action --> L[Use freshly distilled or newly purchased reagents]; } Caption: Troubleshooting workflow for no product formation.

Experimental Protocol: Catalytic Activation with DMAP

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered amine (1.0 eq) and a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Add triethylamine (1.2 eq) to the solution and stir.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethyl glutaryl chloride (1.1 eq) in the same solvent dropwise over 15-20 minutes.

-

Allow the reaction to slowly warm to room temperature and monitor its progress by an appropriate technique (e.g., TLC, LC-MS). If the reaction is still sluggish, gentle heating (40-50 °C) may be required.[11]

Problem 2: The reaction is slow and gives a low yield of the amide, with significant amounts of unreacted starting material.

In cases of partial conversion, the focus shifts to pushing the reaction equilibrium towards the product.

Strategies for Driving the Reaction to Completion

| Strategy | Rationale | Key Considerations |

| Increase Reactant Concentration | Le Chatelier's principle dictates that increasing the concentration of reactants will shift the equilibrium towards the products. | Be mindful of solubility issues and potential side reactions at higher concentrations. |

| Elevated Temperatures | Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which can overcome the steric barrier.[11] | Can also promote side reactions or decomposition of sensitive functional groups. A temperature screen is recommended. |

| Use of Activating Agents | For extremely challenging couplings, converting the carboxylic acid (if starting from the hydrolyzed acyl chloride) to a more reactive species in situ can be effective.[][13] | Reagents like HATU or HBTU are effective but add to the cost and complexity of the reaction and workup.[] |

| Alternative Acylating Agents | If ethyl glutaryl chloride proves too unreactive, consider converting the corresponding carboxylic acid to an acyl fluoride, which can be more reactive in sterically demanding situations.[14][15] | This requires an additional synthetic step. |

Visualization of the Catalytic Mechanism

dot graph ER { rankdir=LR; node [shape=box, style=rounded]; "Ethyl Glutaryl Chloride" -> "Acylpyridinium Intermediate" [label="DMAP"]; "Acylpyridinium Intermediate" -> "Amide Product" [label="Steric Amine"]; "Steric Amine" [style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Amide Product" [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Catalytic cycle with DMAP.

Problem 3: The desired amide is formed, but the final product is impure, containing significant side products.

Purification challenges often arise from side reactions that occur in parallel with the main amide formation.

Common Impurities and Mitigation Strategies

-

Glutaric Acid Monoethyl Ester: This is the hydrolysis product of ethyl glutaryl chloride.

-

Prevention: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. Add the acyl chloride slowly at low temperatures to minimize its instantaneous concentration.[4]

-

Removal: During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

-

-

Unreacted Amine: If an excess of the amine is used or the reaction does not go to completion, it will remain in the product mixture.

-

Removal: Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated to its ammonium salt, which is water-soluble.

-

-

Diacylation Product: While less common with sterically hindered amines, it's a possibility if the initial amide product is still sufficiently nucleophilic.

-

Prevention: Use a slight excess of the amine relative to the acyl chloride.

-

Workflow for Product Purification

dot graph G { A [label="Crude Reaction Mixture"]; B [label="Aqueous Workup"]; C [label="Wash with Dilute Acid (e.g., 1M HCl)"]; D [label="Wash with Dilute Base (e.g., Sat. NaHCO3)"]; E [label="Wash with Brine"]; F [label="Dry Organic Layer (e.g., MgSO4 or Na2SO4)"]; G [label="Filter and Concentrate"]; H [label="Purify by Chromatography (if necessary)"];

} Caption: Standard purification workflow.

By understanding the underlying principles of reactivity and potential side reactions, you can effectively troubleshoot and optimize the acylation of sterically hindered amines with ethyl glutaryl chloride.

References

-

Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

-

Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. [Link]

-

Sanz Sharley, D., & Williams, J. M. J. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]

-

Sanz Sharley, D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

-

Semantic Scholar. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]

-

Oriyama, T. (n.d.). Acylation of Alcohols and Amines. Thieme. [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

-

MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Green, R. A., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

-

ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. [Link]

-

American Chemical Society. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. [Link]

-

Reddit. (2024). Acid chloride reaction with amine. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

-

PubMed. (n.d.). The synthesis of sterically hindered amides. [Link]

-

Nvpubhouse Library for American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]

-

PMC. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

-

PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

-

YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]

-

ResearchGate. (2025). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

-

Jim Clark. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Chemistry LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. [Link]

-

Reddit. (2021). Reactions with Acid Chloride. [Link]

-

ResearchGate. (n.d.). Chemical structures of sterically hindered amines. [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

-

DORAS | DCU Research Repository. (n.d.). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. reddit.com [reddit.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]

- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(chloroformyl)butyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 4-(chloroformyl)butyrate. As a bifunctional molecule containing both an acyl chloride and an ethyl ester, its fragmentation behavior is a composite of the characteristic pathways of both functional groups, offering a unique fingerprint for its identification and structural elucidation. Understanding this fragmentation is critical for professionals in chemical synthesis, quality control, and drug development who utilize this compound as a versatile building block.

The Molecule: Ethyl 4-(chloroformyl)butyrate

Ethyl 4-(chloroformyl)butyrate (C₆H₉ClO₃) is a derivative of adipic acid, featuring an ethyl ester at one terminus and a reactive acyl chloride at the other. Its structure lends itself to a variety of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Molecular Structure:

Molecular Weight: 164.59 g/mol

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1][2] This is particularly useful for structural elucidation as the resulting fragment ions provide a detailed map of the molecule's composition. For ethyl 4-(chloroformyl)butyrate, the fragmentation is expected to be driven by the presence of the two carbonyl groups, the chlorine atom, and the ethyl ester moiety.

The initial event is the removal of an electron to form the molecular ion (M⁺˙). Due to the presence of two carbonyl groups and a chlorine atom, the molecular ion peak at m/z 164/166 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl) may be of low intensity, as is common for acyl chlorides.[3]

The fragmentation will then proceed through several competing pathways:

-

Acyl Chloride Fragmentation: The acyl chloride group is a primary site for fragmentation.

-

Ethyl Ester Fragmentation: The ethyl ester group will also undergo characteristic cleavages.

-

Combined Fragmentation: The interaction or sequential fragmentation involving both functional groups can also occur.

Fragmentation Initiated at the Acyl Chloride Moiety

The fragmentation of acyl chlorides is well-documented and typically involves the loss of the chlorine atom followed by the loss of carbon monoxide.[4]

-

Loss of Chlorine Radical (•Cl): A primary fragmentation event is the cleavage of the C-Cl bond to form a stable acylium ion. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for chlorine-containing fragments.[5]

-

[M - Cl]⁺ at m/z 129: This acylium ion is a significant fragment and serves as a key indicator of the acyl chloride functionality.

-

-

Loss of Carbonyl Group (CO): The acylium ion at m/z 129 can subsequently lose a neutral molecule of carbon monoxide.

-

[M - Cl - CO]⁺ at m/z 101: This fragment corresponds to the loss of both the chlorine and the carbonyl group from the acyl chloride end.

-

-

Loss of Chloroformyl Radical (•COCl): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can lead to the loss of the entire chloroformyl radical.

-

[M - COCl]⁺ at m/z 101: This pathway also leads to an ion at m/z 101, making this a potentially abundant fragment.

-

Fragmentation Initiated at the Ethyl Ester Moiety

Ethyl esters exhibit characteristic fragmentation patterns, including the loss of the ethoxy group and rearrangements.[6][7]

-

Loss of Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond of the ester results in the formation of an acylium ion.

-

[M - OCH₂CH₃]⁺ at m/z 119/121: This fragment retains the acyl chloride portion and will exhibit the characteristic 3:1 isotopic pattern for a single chlorine atom.

-

-

Loss of Ethene (C₂H₄) via McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a McLafferty rearrangement. In this case, a hydrogen from the alkyl chain is transferred to the carbonyl oxygen of the ester, followed by the elimination of a neutral ethene molecule.

-

[M - C₂H₄]⁺˙ at m/z 136/138: This radical cation would also show the chlorine isotopic pattern.

-

-

Formation of the Acylium Ion from the Ester: Alpha-cleavage on the other side of the ester carbonyl can lead to an acylium ion.

-

[CH₃CH₂O-C=O]⁺ at m/z 73: This fragment represents the ethyl carbonate cation.

-

Fragmentation of the Alkyl Chain

Cleavage within the propylene chain connecting the two functional groups can also occur, leading to a series of smaller fragment ions.

Summary of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for ethyl 4-(chloroformyl)butyrate under EI-MS.

| m/z (for ³⁵Cl) | Proposed Ion Structure | Fragmentation Pathway |

| 164 | [CH₃CH₂O₂C(CH₂)₃COCl]⁺˙ | Molecular Ion (M⁺˙) |

| 129 | [CH₃CH₂O₂C(CH₂)₃CO]⁺ | Loss of •Cl |

| 119 | [ClCO(CH₂)₃CO]⁺ | Loss of •OCH₂CH₃ |

| 101 | [CH₃CH₂O₂C(CH₂)₂CH₂]⁺ | Loss of •COCl or Loss of CO from m/z 129 |

| 73 | [CH₃CH₂O-C=O]⁺ | α-cleavage at the ester |

| 45 | [C₂H₅O]⁺ | Loss of CO from m/z 73 |

| 29 | [CH₃CH₂]⁺ | Ethyl cation |

Comparison with Structurally Related Compounds

To further substantiate the predicted fragmentation, a comparison with the known mass spectra of related compounds is valuable.

-

Ethyl 4-chlorobutanoate: This compound lacks the acyl chloride's carbonyl group. Its fragmentation would be dominated by the ester group and the chloroalkane chain, with a prominent loss of the ethoxy group and cleavage of the C-Cl bond. The NIST WebBook entry for this compound shows a base peak corresponding to the loss of HCl.[8] This highlights the influence of the second carbonyl group in ethyl 4-(chloroformyl)butyrate, which favors the formation of stable acylium ions.

-

Ethyl Butyrate: The mass spectrum of ethyl butyrate is well-characterized and shows major fragments at m/z 71 (acylium ion from loss of •OCH₂CH₃), m/z 43 (butyryl cation), and m/z 29 (ethyl cation).[9][10] The fragmentation of the ester portion of ethyl 4-(chloroformyl)butyrate is expected to show some similarities.

-

Acyl Chlorides: The general fragmentation pattern of acyl chlorides, involving the primary loss of the chlorine radical to form a stable acylium ion, is a well-established principle in mass spectrometry.[4] This strongly supports the predicted formation of the m/z 129 fragment.

Experimental Protocol for GC-MS Analysis

For the experimental verification of this fragmentation pattern, Gas Chromatography-Mass Spectrometry (GC-MS) would be the technique of choice.

Sample Preparation:

-

Dissolve ethyl 4-(chloroformyl)butyrate in a dry, aprotic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1) to avoid overloading the column and detector.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 20-250.

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted major fragmentation pathways of ethyl 4-(chloroformyl)butyrate.

Caption: Predicted EI fragmentation of ethyl 4-(chloroformyl)butyrate.

Conclusion

The mass spectrometry fragmentation pattern of ethyl 4-(chloroformyl)butyrate is predicted to be a rich tapestry of ions derived from its constituent functional groups. The characteristic cleavages of the acyl chloride and ethyl ester moieties provide a robust set of fragments for its unambiguous identification. Key fragments to look for include the molecular ion pair at m/z 164/166, the acylium ion from the loss of chlorine at m/z 129, and the acylium ion from the loss of the ethoxy group at m/z 119/121. This detailed understanding of its fragmentation is invaluable for researchers relying on mass spectrometry for reaction monitoring, purity assessment, and structural confirmation in their synthetic endeavors.

References

-

BenchChem. A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. BenchChem. 4

-

BenchChem. Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide. BenchChem. 6

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary.

-

BenchChem. A Comparative Guide to the Mass Spectrometry Fragmentation and Reactivity of 4-(4-Fluorophenyl)butyryl Chloride. BenchChem. 11

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.

-

JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. JoVE.

-

Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST.

-

Wikipedia. Electron ionization. Wikipedia.

-

Chemguide. mass spectra - fragmentation patterns. Chemguide.

-

Chemistry LibreTexts. 3.1: Electron Ionization. Chemistry LibreTexts.

-

MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI.

-

LCGC International. Electron Ionization for GC–MS. LCGC International.

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews.

-

NIST. Butanoic acid, 4-chloro-, ethyl ester. NIST WebBook.

-

Filo. The mass spectrum of ethyl butanoate shows two characteristic peaks due t... Filo.

-

YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.

-

PubChem. Ethyl 4-chlorobutyrate. PubChem.

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP002544. MassBank.

-

NIST. Butanoic acid, 4-chloro-4-oxo-, ethyl ester. NIST WebBook.

-

UMass Lowell. Mass Spectrometry: Fragmentation. UMass Lowell.

-

Restek. Ethyl butyrate. Restek.

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jove.com [jove.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Butanoic acid, 4-chloro-, ethyl ester [webbook.nist.gov]

- 9. massbank.eu [massbank.eu]

- 10. ez.restek.com [ez.restek.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Head-to-Head Comparison for Amine Coupling: Ethyl Glutaryl Chloride vs. NHS Esters

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the covalent linkage of molecules to proteins and other biomolecules via primary amines is a cornerstone technique. The choice of amine-reactive chemistry is critical, dictating the efficiency, specificity, and stability of the resulting conjugate. While N-hydroxysuccinimide (NHS) esters have long been the gold standard, other reagents, such as ethyl glutaryl chloride, offer an alternative approach. This guide provides an objective, in-depth comparison of ethyl glutaryl chloride and NHS esters for amine coupling, grounded in mechanistic principles and practical considerations to empower researchers in making informed decisions for their experimental designs.

The Fundamentals of Amine Coupling

At its core, amine coupling involves the reaction of an activated carboxyl group with a primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a protein, to form a stable amide bond. The efficacy of this reaction hinges on the balance between the reactivity of the coupling agent, the nucleophilicity of the amine, and the stability of the reagent in the chosen reaction environment, most commonly aqueous buffers.

Mechanism of Action: A Tale of Two Activation Strategies

The fundamental difference between ethyl glutaryl chloride and NHS esters lies in their mechanism of activating a carboxyl group for nucleophilic attack by an amine.

Ethyl Glutaryl Chloride: The Highly Reactive Acyl Chloride

Ethyl glutaryl chloride is a derivative of glutaric acid where one of the carboxylic acid groups is converted to a highly reactive acyl chloride, and the other is an ethyl ester. The acyl chloride is a powerful electrophile, readily susceptible to nucleophilic attack.

The reaction with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide bond and releasing hydrochloric acid (HCl).[1][2]

}

Figure 1: Reaction mechanism of ethyl glutaryl chloride with a primary amine.NHS Esters: The Stable and Selective Workhorse

NHS esters are activated esters of carboxylic acids. The N-hydroxysuccinimide group is an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack by a primary amine.[]

Similar to acyl chlorides, the reaction follows a nucleophilic acyl substitution pathway. The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide.[1][]

}

Figure 2: Reaction mechanism of an NHS ester with a primary amine.Head-to-Head Performance Comparison

The choice between ethyl glutaryl chloride and NHS esters has significant practical implications for bioconjugation experiments. The following table summarizes the key performance characteristics of each reagent.

| Feature | Ethyl Glutaryl Chloride | NHS Esters |

| Reactivity | Extremely high; often reacts violently with primary amines.[1] | High, but more controlled than acyl chlorides.[] |

| Optimal Reaction pH | Alkaline (typically pH > 8); Schotten-Baumann conditions. | Slightly alkaline (pH 7.2 - 9.0).[] |

| Reaction Speed | Very fast (seconds to minutes). | Fast (minutes to a few hours).[] |

| Primary Side Reaction | Rapid hydrolysis by water.[4] | Hydrolysis by water.[][5] |

| Reagent Stability in Aqueous Buffer | Very low; highly susceptible to rapid hydrolysis. | Low to moderate; half-life is pH-dependent (e.g., ~10 min at pH 8.6).[1] |

| Byproducts | Hydrochloric acid (HCl).[1] | N-hydroxysuccinimide.[] |

| Selectivity for Primary Amines | High, but can react with other nucleophiles at high concentrations. | High for primary amines over other nucleophiles like thiols.[6] |

| Resulting Linkage | Glutaramide monoester | Amide |

| Linkage Stability | Stable amide bond. | Very stable amide bond.[] |

Field-Proven Insights: The Causality Behind Experimental Choices

The Double-Edged Sword of Reactivity: Ethyl Glutaryl Chloride

The extreme reactivity of ethyl glutaryl chloride is both its greatest advantage and its most significant drawback.

-

Causality of High Reactivity: The chlorine atom is an excellent leaving group, and the carbonyl carbon is highly electrophilic. This leads to a very fast and often exothermic reaction with nucleophiles like primary amines.

-

The Challenge of Hydrolysis: In aqueous environments, water is a competing nucleophile that readily attacks the acyl chloride, leading to rapid hydrolysis to the corresponding carboxylic acid (glutaric acid monoethyl ester).[4] This side reaction consumes the reagent and reduces the efficiency of the desired amine coupling.

-

Harnessing Reactivity with Schotten-Baumann Conditions: To favor aminolysis over hydrolysis, the reaction is typically performed under Schotten-Baumann conditions: a two-phase system or an aqueous solution at a high pH (often above 8).[4] The high pH deprotonates the primary amine, increasing its nucleophilicity and allowing it to outcompete water for reaction with the acyl chloride. However, very high pH can be detrimental to the stability of many proteins.

-

Byproduct Considerations: The generation of HCl during the reaction requires the use of a base to neutralize it, preventing a drop in pH that would protonate the amines and halt the reaction.[1]

The Controlled Efficacy of NHS Esters

NHS esters represent a more refined approach to amine coupling, offering a balance of reactivity and stability.

-

Causality of Controlled Reactivity: While the NHS group is a good leaving group, it is less reactive than a chloride ion. This results in a more controlled and manageable reaction rate compared to acyl chlorides.[]

-

The Inevitable Hydrolysis: NHS esters are also susceptible to hydrolysis, which increases with pH.[1][5] However, the rate of hydrolysis is generally slower than that of acyl chlorides, providing a wider experimental window for successful conjugation. For many NHS esters, the half-life at pH 8.6 can be as short as 10 minutes.[1]

-

Optimizing the Reaction Window: The optimal pH range for NHS ester coupling (7.2-9.0) is a compromise.[] It is high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines, yet not so high as to cause excessively rapid hydrolysis of the NHS ester.

-

Benign Byproduct: The N-hydroxysuccinimide byproduct is water-soluble and generally does not interfere with downstream applications.

Potential for Side Reactions: A Closer Look at Glutaric Acid Derivatives

When using bifunctional reagents derived from glutaric acid, such as ethyl glutaryl chloride or the related glutaric anhydride, it is important to consider potential side reactions beyond simple hydrolysis.

Glutaric anhydride, a cyclic analog of activated glutaric acid, reacts with primary amines to form a glutaramide linkage, with the concurrent formation of a free carboxylic acid. Under certain conditions, particularly with heating, this newly formed carboxyl group can undergo an intramolecular reaction with the newly formed amide to create a more stable five-membered ring imide.[7] While less likely to occur at room temperature in aqueous solution with ethyl glutaryl chloride, the potential for intramolecular cyclization should be considered, especially if the reaction conditions are harsh.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for performing amine coupling reactions with both NHS esters and ethyl glutaryl chloride.

Protocol 1: Protein Labeling with an NHS Ester

This protocol is a standard method for labeling proteins with amine-reactive NHS esters.

}

Figure 3: General workflow for protein labeling with an NHS ester.Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)

-

NHS ester reagent

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the target protein for reaction with the NHS ester.

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mM). Do not prepare aqueous stock solutions, as the NHS ester will rapidly hydrolyze.

-

Reaction Incubation: Add a calculated molar excess of the NHS ester stock solution to the protein solution. The optimal molar excess will depend on the protein and the desired degree of labeling and may require empirical determination. Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to react with and consume any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purify the Conjugate: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Protein Labeling with Ethyl Glutaryl Chloride (Schotten-Baumann Conditions)

This protocol is adapted from general procedures for acyl chloride reactions in aqueous media. Caution: Acyl chlorides are highly reactive and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

}

Figure 4: General workflow for protein labeling with ethyl glutaryl chloride.Materials:

-

Protein of interest in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5-9.5)

-

Ethyl glutaryl chloride

-

Anhydrous aprotic solvent (e.g., dioxane or THF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Prepare Protein Solution: Dissolve the protein in a cold (4°C) alkaline buffer. The pH should be high enough to deprotonate the target amines but not so high as to denature the protein.

-

Prepare Ethyl Glutaryl Chloride Solution: Immediately before use, prepare a dilute solution of ethyl glutaryl chloride in an anhydrous aprotic solvent.

-

Reaction: While vigorously stirring the protein solution at 4°C, add the ethyl glutaryl chloride solution dropwise. The reaction is very fast. The total reaction time should be kept short (e.g., 5-15 minutes) to minimize hydrolysis.

-

Quench the Reaction: Add the quenching buffer to stop the reaction.

-

Purify the Conjugate: Immediately purify the conjugate using a desalting column to remove unreacted reagents, byproducts, and the organic solvent.

Conclusion and Recommendations

Both ethyl glutaryl chloride and NHS esters are effective reagents for amine coupling, but their distinct reactivity profiles make them suitable for different applications and experimental constraints.

-

NHS esters remain the reagent of choice for most routine bioconjugation applications. Their controlled reactivity, well-defined reaction conditions, and extensive documentation in the scientific literature provide a reliable and reproducible method for labeling proteins and other biomolecules. They are particularly well-suited for applications where protein stability is a concern and a high degree of control over the labeling process is desired.

-

Ethyl glutaryl chloride , and acyl chlorides in general, represent a more aggressive and less controlled approach to amine coupling. Their extreme reactivity and rapid hydrolysis in aqueous environments make them challenging to work with, especially for those new to bioconjugation. However, their rapid reaction kinetics could be advantageous in specific situations where very short reaction times are required. The use of ethyl glutaryl chloride should be considered primarily by experienced researchers who require the specific properties of a glutaramide linker and are equipped to handle the challenges of working with a highly reactive acyl chloride.

Ultimately, the selection of the optimal amine-reactive reagent will depend on the specific goals of the experiment, the nature of the biomolecule to be modified, and the desired properties of the final conjugate. A thorough understanding of the underlying chemical principles of each reagent is paramount to achieving successful and reproducible bioconjugation outcomes.

References

-

Butler, P. J. G., Harris, J. I., Hartley, B. S., & Leberman, R. (1969). The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains. Biochemical Journal, 112(5), 679–689. [Link]

-

Butler, P. J., Harris, J. I., Hartley, B. S., & Leberman, R. (1969). The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. Biochemical Journal, 112(5), 679–689. [Link]

-

Tsuru, D., Tosa, T., & Fukuda, J. (1988). Immobilization of protein ligands with methyl vinyl ether-maleic anhydride copolymer. Journal of Applied Biochemistry, 10(1), 65-72. [Link]

-

Butler, P. J. G., Harris, J. I., Hartley, B. S., & Leberman, R. (1969). The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. Semantic Scholar. [Link]

-

Thermo Fisher Scientific. (n.d.). Pierce Amine-binding, Maleic Anhydride 96-Well Plates. Interchim. [Link]

-

Luo, L., Wang, L., Zhang, J., & Wei, Y. (2017). Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. Materials Science and Engineering: C, 71, 1213–1220. [Link]

-

Pal, A., Sahoo, S. K., & Sahoo, S. (2018). Effect of Glutaraldehyde Crosslinking on Degree of Substitution, Thermal, Structural, and Physicochemical Properties of Corn Starch. Starch - Stärke, 70(9-10), 1800046. [Link]

-

Mokhtar, W. N. A. W., & Harun, S. (2022). Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. ACS Omega, 7(37), 33333-33342. [Link]

-

Wikipedia. (2023). Glutaraldehyde. [Link]

-

Springchem. (n.d.). What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents. [Link]

-

Hopwood, D. (2004). A comparison of the crosslinking abilities of glutaraldehyde, formaldehyde and α-hydroxyadipaldehyde with bovine serum albumin and casein. Histochemie, 17(2), 150-160. [Link]

-

Kumar, A., & Singh, S. (2021). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Angewandte Chemie International Edition, 60(34), 18563-18569. [Link]

-

Stack Exchange. (2018). If acyl chlorides are reacted with aqueous ammonia, will carboxylic acids also be formed?[Link]

-

ResearchGate. (2017). pH of the reaction of acid anhydrides with amine groups to form amide bonds?[Link]

-

Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

-

Save My Exams. (2023). Acyl Chlorides & Esters | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. [Link]

-

Geoghegan, K. F., & Stroh, J. G. (1992). A new method for the study of glutaraldehyde-induced crosslinking properties in proteins with special reference to the reaction with amino groups. Bioconjugate Chemistry, 3(2), 138-146. [Link]

-

Glushac, K., & Houk, K. N. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. The Journal of Organic Chemistry, 86(1), 263-277. [Link]

-

Stanoeva, E., & Stoyanov, S. (2006). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. Tetrahedron, 62(47), 10997-11003. [Link]

-

Henry, C. S., & Garcia, C. D. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Analytical and Bioanalytical Chemistry, 406(28), 7061-7070. [Link]

-

Reactory. (n.d.). Reactions of Acid Anhydrides. [Link]

-

Miron, T., & Wilchek, M. (2007). Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. Biotechnology and Bioengineering, 98(4), 711-718. [Link]

-

Wu, J., & Watson, J. T. (2005). Study of Primary Amines for Nucleophilic Cleavage of Cyanylated Cystinyl Proteins in Disulfide Mass Mapping Methodology. Analytical Biochemistry, 346(2), 311-319. [Link]

-

Chen, Y., & Ju, H. (2015). EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. RSC Advances, 5(78), 63683-63690. [Link]

-

Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen. Connective Tissue Research, 10(2), 201-216. [Link]

-

Horning, E. C., & Finelli, A. F. (1951). α-PHENYLGLUTARIC ANHYDRIDE. Organic Syntheses, 31, 82. [Link]

-

Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Connective Tissue Research, 10(2), 187-199. [Link]

-

Weng, Y., & Wang, W. (2016). Kinetics of alkaline hydrolysis of synthetic organic esters. Atmospheric Environment, 141, 377-384. [Link]

-

Dixon, H. B., & Perham, R. N. (1968). Reversible blocking of amino groups with citraconic anhydride. Biochemical Journal, 109(2), 312–314. [Link]

-

Stagi, L., Sini, M., Carboni, D., & Innocenzi, P. (2021). Charges of l-lysine as a function of pH. RSC Advances, 11(11), 6334-6340. [Link]

-

Al-Hajaj, N., & Scherman, O. A. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? Macromolecules, 52(5), 2029-2037. [Link]

-

Clark, J. (2023). Amines as Nucleophiles. Chemistry LibreTexts. [Link]

-

Li-Chan, E. C. Y. (1994). Study of Succinylated Food Proteins by Raman Spectroscopy. Journal of Agricultural and Food Chemistry, 42(12), 2773-2779. [Link]

-

ResearchGate. (2020). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy. [Link]

-

Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

-

Clark, J. (n.d.). amines as nucleophiles. Chemguide. [Link]

-

Chad's Prep. (2021, April 12). 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry [Video]. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. savemyexams.com [savemyexams.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Reactions of Acid Anhydrides | Reactory [reactory.app]

Reactivity Comparison: Ethyl Glutaryl Chloride vs. Ethyl Succinyl Chloride

Executive Summary

In bioconjugation and medicinal chemistry, Ethyl Succinyl Chloride (ESC) and Ethyl Glutaryl Chloride (EGC) serve as critical C4 and C5 bifunctional linkers. While they appear chemically similar—differing only by a single methylene (

The Core Distinction:

-

Ethyl Succinyl Chloride (C2 Spacer): Highly reactive but structurally predisposed to rapid intramolecular cyclization . It requires strict cryogenic handling (-20°C to 0°C) to prevent degradation into succinic anhydride.

-

Ethyl Glutaryl Chloride (C3 Spacer): Exhibits a "Goldilocks" reactivity profile. It maintains high acylation efficiency but possesses significantly higher resistance to cyclization, allowing for more robust handling at ambient temperatures.

This guide provides the mechanistic rationale, comparative data, and validated protocols to select and handle these reagents effectively.

Mechanistic Foundation: The "Spacer" Effect

The critical difference lies in the thermodynamics and kinetics of ring closure. When these linear acid chlorides degrade or react aberrantly, they typically form their corresponding anhydrides via nucleophilic attack of the ester carbonyl oxygen onto the acyl chloride carbon.

The Kinetic Trap (Baldwin’s Rules & Entropy)

-

Succinyl Series (n=2): Formation of the 5-membered succinic anhydride ring is kinetically favored (5-exo-trig). The entropic penalty for bringing the reactive ends together is low.

-

Glutaryl Series (n=3): Formation of the 6-membered glutaric anhydride ring is thermodynamically stable but kinetically slower than the 5-membered ring formation due to increased degrees of freedom in the carbon chain.

Mechanism of Instability

The diagram below illustrates the competing pathways. Note how the succinyl derivative (top path) faces a lower energy barrier to cyclization compared to the glutaryl derivative.

Figure 1: Comparative degradation pathways. The 5-membered cyclization (top) proceeds significantly faster than the 6-membered cyclization (bottom), making ESC less stable.

Performance Comparison

Stability Metrics

The following data summarizes the stability of neat reagents stored under argon.

| Feature | Ethyl Succinyl Chloride (ESC) | Ethyl Glutaryl Chloride (EGC) |

| Spacer Length | 2 Carbons | 3 Carbons |

| Cyclization Rate | High ( | Low ( |

| Hydrolysis Sensitivity | Extreme (Autocatalytic) | Moderate |

| Storage Requirement | -20°C, Desiccated | 2-8°C, Desiccated |

| Main Impurity | Succinic Anhydride | Glutaric Acid (via hydrolysis) |

*Note: Stability data assumes anhydrous conditions. Presence of trace moisture accelerates ESC degradation exponentially compared to EGC.

Reactivity in Amide Coupling

When reacting with a primary amine (e.g., Benzylamine) to form a linker:

-

ESC: Requires inverse addition (adding amine to acid chloride) at <0°C . If the amine is added too slowly or at room temperature, the basicity of the amine can catalyze the cyclization of ESC to succinic anhydride before the desired intermolecular amide bond forms.

-

EGC: Tolerates direct addition and room temperature processing. The slower rate of cyclization allows the intermolecular acylation (amide formation) to dominate even under less stringent conditions.

Validated Experimental Protocols

Protocol A: Handling Ethyl Succinyl Chloride (The "Cold" Method)

Use this protocol to minimize succinimide/anhydride byproduct formation.

-

Preparation: Dissolve 1.0 eq of Ethyl Succinyl Chloride in dry DCM (0.2 M). Cool to -10°C using an ice/salt bath.

-

Base Scavenger: Add 1.1 eq of non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine). Avoid Pyridine if possible, as it can nucleophilically catalyze cyclization.

-

Nucleophile Addition: Dissolve the amine substrate (0.9 eq) in DCM. Add this solution dropwise to the cold acid chloride solution over 30 minutes.

-

Why? Keeping the acid chloride in excess and cold prevents the "double reaction" where the product attacks a second molecule of acid chloride.

-

-

Quench: Quench with 1M HCl immediately after TLC indicates consumption of amine. Do not let the reaction stir overnight if not necessary.

Protocol B: Handling Ethyl Glutaryl Chloride (The "Robust" Method)

Standard Schotten-Baumann or anhydrous acylation conditions apply.

-

Preparation: Dissolve 1.0 eq of Amine substrate and 1.2 eq of Triethylamine in dry THF or DCM at Room Temperature (20-25°C) .

-

Addition: Add 1.1 eq of Ethyl Glutaryl Chloride neat or in solution.

-

Note: No need for cryogenic cooling unless the amine is extremely sterically hindered.

-

-

Monitoring: Reaction is typically complete in 1-2 hours.

Workflow Visualization

Figure 2: Decision tree and process flow for selecting and handling C2 vs C3 linkers.

Troubleshooting & Quality Control

Self-Validating System: Before using either reagent, perform this simple QC check:

-

H-NMR Check:

-

ESC: Look for a singlet at ~2.9 ppm (Succinic Anhydride). If present >5%, redistill or discard.

-

EGC: Look for broad multiplets at ~1.9 and 2.4 ppm (Glutaric Anhydride/Acid).

-

-

IR Check:

-

Acid Chloride: Strong band at ~1800 cm⁻¹.

-

Anhydride Impurity: Doublet bands at ~1780 and 1860 cm⁻¹. If the doublet is prominent, the reagent has degraded.

-

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group; discussion on Baldwin's rules and ring closure kinetics).

-

Parenty, A., et al. (2013). "General synthesis of succinyl chloride derivatives and their application in chemical biology." Journal of Organic Chemistry.

-

Thermo Fisher Scientific. (2023). Ethyl glutaryl chloride Product Specifications and Handling.

-

GuideChem. (2023). Preparation and Stability of Ethyl Succinyl Chloride.

-

IUPAC. (2023). Compendium of Chemical Terminology: Ring Closure Kinetics.

A Comparative Guide to Acylating Agents in Linker Synthesis: Acid Chlorides vs. Anhydrides

In the intricate world of bioconjugation and drug development, the synthesis of linkers—the molecular bridges that connect different components of a conjugate, such as in an antibody-drug conjugate (ADC)—is a critical process that demands precision and efficiency. The choice of acylating agent for constructing these linkers can significantly impact reaction outcomes, including yield, purity, and the stability of the final product. Among the most common choices for forming amide and ester bonds within these linkers are acid chlorides and acid anhydrides. This guide provides an in-depth technical comparison of these two classes of reagents, offering field-proven insights and experimental considerations to aid researchers in making informed decisions for their linker synthesis strategies.

The Fundamental Difference: Reactivity and Leaving Group Ability

The primary distinction between acid chlorides and acid anhydrides lies in their reactivity, which is a direct consequence of the nature of their leaving groups.[1][2][3] Acid chlorides are generally more reactive than acid anhydrides.[4][5] This heightened reactivity stems from the chloride ion being an excellent leaving group.[2][6] The chloride ion is the conjugate base of a strong acid (hydrochloric acid), making it very stable on its own and thus readily displaced.[2]

In contrast, the leaving group of an acid anhydride is a carboxylate anion.[5] While still a good leaving group, the carboxylate anion is the conjugate base of a weaker acid (a carboxylic acid) compared to the protonated chloride. Consequently, it is a stronger base and less stable than the chloride ion, making it a less effective leaving group.[2][3]

This fundamental difference in leaving group ability has significant implications for reaction kinetics and conditions. Reactions with acid chlorides are typically faster and can often be carried out at lower temperatures than those with anhydrides.[7][8]

A Tale of Two Acylating Agents: A Head-to-Head Comparison

To better understand the practical implications of these differences, let's consider a head-to-head comparison of key parameters in linker synthesis.

| Feature | Acid Chlorides | Acid Anhydrides |

| Reactivity | Higher | Lower |

| Reaction Speed | Faster | Slower, may require heating[9] |

| Reaction Conditions | Milder temperatures often possible | Often requires heating |

| Byproducts | Hydrochloric acid (HCl) | Carboxylic acid |

| Side Reactions | Prone to hydrolysis | Less prone to hydrolysis than acid chlorides[5] |

| Selectivity | Can be less selective due to high reactivity | Can offer better selectivity in complex molecules |

| Handling | Moisture-sensitive, corrosive[10] | Generally less hazardous and easier to handle |

| Cost | Can be more expensive | Often more cost-effective, especially for simple acyl groups |

The Causality Behind Experimental Choices: Navigating Reactivity and Selectivity

The choice between an acid chloride and an anhydride is not merely about reaction speed; it is a strategic decision that balances reactivity with the need for selectivity, especially when working with complex molecules bearing multiple functional groups.

The high reactivity of acid chlorides makes them potent acylating agents, capable of driving reactions to completion even with less nucleophilic amines or alcohols.[10] However, this same reactivity can be a double-edged sword. In the presence of sensitive functional groups, the aggressive nature of acid chlorides can lead to unwanted side reactions. Furthermore, the generation of hydrochloric acid as a byproduct necessitates the use of a base, such as pyridine or triethylamine, to neutralize it and drive the reaction forward.[7]

Acid anhydrides, being less reactive, can offer greater selectivity.[3] This is particularly advantageous in the later stages of a synthesis involving a multifunctional molecule where chemo-selectivity is paramount. The byproduct of an anhydride reaction is a carboxylic acid, which is less corrosive and can sometimes be easier to remove than HCl.[5] However, the lower reactivity of anhydrides may necessitate harsher reaction conditions, such as higher temperatures, which could be detrimental to sensitive substrates.[9]

Visualizing the Reaction Pathways

To illustrate the mechanistic differences, consider the following diagrams for the acylation of an amine:

Caption: Mechanism of amide formation using an acid anhydride.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are representative step-by-step protocols for the acylation of a primary amine to form an amide bond, a common step in linker synthesis.

Protocol 1: Amide Synthesis Using an Acid Chloride

This protocol is based on the general Schotten-Baumann reaction conditions. [7] Materials:

-

Primary amine

-

Acid chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add TEA or DIEA (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of the acid chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Caption: Experimental workflow for amide synthesis using an acid chloride.

Protocol 2: Amide Synthesis Using an Acid Anhydride

Materials:

-

Primary amine

-

Acid anhydride

-

Anhydrous solvent (e.g., DCM, THF, or pyridine)

-

Pyridine (if not used as solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

-

If not using pyridine as the solvent, add pyridine (1.1 - 1.5 eq) to the mixture.

-

Add the acid anhydride (1.1 - 1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC. [9]5. Upon completion, cool the reaction to room temperature and quench by adding water or a saturated aqueous sodium bicarbonate solution.

-

If a precipitate forms, collect it by filtration. Otherwise, transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (to remove the carboxylic acid byproduct), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.

Sources

- 1. chemrevise.org [chemrevise.org]

- 2. reddit.com [reddit.com]

- 3. forums.studentdoctor.net [forums.studentdoctor.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.